molecular formula C15H14Cl2O3 B5146070 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene

1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5146070
M. Wt: 313.2 g/mol
InChI Key: RTKOZIZQTHVNOD-UHFFFAOYSA-N
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Description

1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C15H14Cl2O3 It is a derivative of benzene, featuring two chlorine atoms and an ethoxy group substituted with a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dichlorobenzene and 4-methoxyphenol.

    Etherification: The 4-methoxyphenol undergoes etherification with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol.

    Nucleophilic Substitution: The 2-(4-methoxyphenoxy)ethanol is then reacted with 1,3-dichlorobenzene under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or hydroxylated products.

Scientific Research Applications

1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

    Interacting with Biomolecules: Forming complexes with proteins or nucleic acids, altering their function.

Comparison with Similar Compounds

Similar Compounds

    1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene: Similar structure but with a different position of the methoxy group.

    1,3-dichloro-2-[2-(4-hydroxyphenoxy)ethoxy]benzene: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c1-18-11-5-7-12(8-6-11)19-9-10-20-15-13(16)3-2-4-14(15)17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKOZIZQTHVNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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